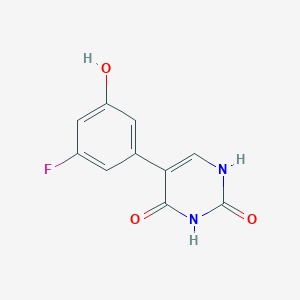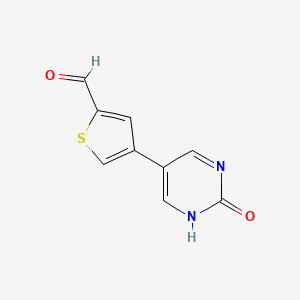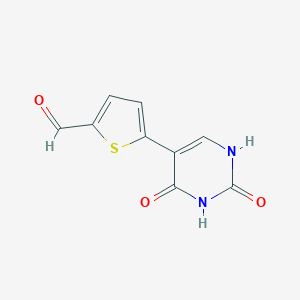
5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% (5-FPH-2HP) is an important chemical compound used in various scientific research applications. It is a fluorinated derivative of 2-hydroxypyrimidine, and is used in the synthesis of numerous other compounds. 5-FPH-2HP has been studied extensively in recent years, and has been used in a variety of applications, including the development of drugs, catalysts, and other chemical compounds.
科学的研究の応用
5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been used extensively in scientific research applications. It has been used in the synthesis of various drugs, catalysts, and other chemical compounds. Additionally, it has been used in the development of new materials, such as polymers and nanomaterials. Furthermore, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% has been studied for its potential use in the treatment of various diseases and conditions, such as cancer, diabetes, and Alzheimer's disease.
作用機序
The mechanism of action of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to interact with various enzymes and receptors in the body, which may lead to changes in biochemical and physiological processes. Additionally, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% may also act as an antioxidant, which may be beneficial in the treatment of certain diseases and conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% are still being studied. However, it has been shown to interact with various enzymes and receptors in the body, which may lead to changes in biochemical and physiological processes. Additionally, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% may also act as an antioxidant, which may be beneficial in the treatment of certain diseases and conditions.
実験室実験の利点と制限
The main advantage of using 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% in lab experiments is that it is a relatively inexpensive and widely available chemical compound. Additionally, it is relatively easy to synthesize, and can be used in a variety of applications. However, there are some limitations to using 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% in lab experiments. For example, it is not always possible to accurately measure the concentration of the compound, and it is also difficult to control the reaction conditions.
将来の方向性
The potential future directions for 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% include further research into its mechanism of action and its potential use in the treatment of various diseases and conditions. Additionally, further research into its biochemical and physiological effects may lead to the development of new drugs, catalysts, and other chemical compounds. Additionally, 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% may also be used in the development of new materials, such as polymers and nanomaterials. Finally, further research into its synthesis method may lead to the development of more efficient and cost-effective methods of production.
合成法
The synthesis of 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95% is a multi-step process that involves the use of several reagents. First, 4-fluoro-2-hydroxyphenylacetonitrile is reacted with sodium hydroxide in an aqueous solution. This reaction produces 4-fluoro-2-hydroxyphenylacetic acid, which is then reacted with phosphorous oxychloride in an aqueous solution to produce 5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine, 95%. The reaction is typically carried out at room temperature, and the product is isolated by recrystallization.
特性
IUPAC Name |
5-(4-fluoro-2-hydroxyphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-2-8(9(14)3-7)6-4-12-10(15)13-5-6/h1-5,14H,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFJUJUPOGFGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686800 |
Source


|
| Record name | 5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-2-hydroxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1261903-66-5 |
Source


|
| Record name | 5-(4-Fluoro-2-hydroxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














